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hydrochloride
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Introduction

O-Isopropylhydroxylamine hydrochloride (CAS No. 4490-81-7) is a versatile synthetic
intermediate widely employed in the development of novel therapeutic agents.[1][2] Its primary
significance lies in its role as a precursor for the synthesis of hydroxamic acids. The
hydroxamic acid functional group is a powerful bidentate chelator for various biologically
significant metal ions, including iron (Fe3*), zinc (Zn2*), and nickel (Ni2+).[3][4] This ability to
bind metal ions makes O-lsopropylhydroxylamine hydrochloride a crucial building block in
the design of metalloenzyme inhibitors and agents to treat metal overload disorders.[2][3] The
presence of the O-isopropyl group can also confer desirable properties to the final molecule,
such as enhanced stability, solubility, and modified biological activity.[1]

Core Applications in Drug Development

The primary application of O-lsopropylhydroxylamine hydrochloride in this context is the
synthesis of O-isopropyl-substituted hydroxamic acids. These molecules are key components
in several areas of drug discovery.

o Metalloenzyme Inhibition: Many enzymes rely on a metal ion cofactor (typically Zn2*) in their
active site for catalytic activity. Hydroxamic acids derived from O-Isopropylhydroxylamine
hydrochloride can effectively inhibit these enzymes by chelating this essential metal ion. A
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prominent example is in the development of Histone Deacetylase (HDAC) inhibitors.[5]
HDACSs are zinc-dependent enzymes that play a critical role in gene expression, and their
aberrant activity is linked to various cancers.[5] HDAC inhibitors often follow a common
pharmacophore model consisting of a zinc-binding group (the chelator), a linker, and a "cap"
group that interacts with the enzyme surface.[6] The hydroxamic acid moiety serves as a
potent zinc-binding group.[5][6]

 lron Chelation Therapy: Excessive iron accumulation in the body leads to iron overload, a
condition that can cause significant organ damage due to the generation of reactive oxygen
species.[7] Chelation therapy is the primary treatment for this condition.[7][8] Hydroxamic
acids are strong Fe(lll) chelators and are investigated for the development of new, effective
iron-chelating drugs.[3][9]

o Antimicrobial Agents: Some research has explored the potential of hydroxylamine derivatives
as antimicrobial agents.[1][2] One mechanism of action involves the inhibition of bacterial
enzymes that are metal-dependent, such as ribonucleotide reductases.[1]

Data Presentation

A summary of the key physicochemical properties of O-Isopropylhydroxylamine
hydrochloride is provided below.

Property Value Reference
CAS Number 4490-81-7 [1][10]
Molecular Formula C3H10CINO [1][10]
Molecular Weight 111.57 g/mol [1][10]
Appearance White crystalline solid [1]

Melting Point 80-100°C [11]
Solubility Soluble in water [1]

Experimental Protocols & Methodologies
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The following section details a general protocol for the synthesis of an O-isopropyl-substituted
hydroxamic acid from a carboxylic acid precursor using O-Isopropylhydroxylamine
hydrochloride. This method is based on standard peptide coupling techniques.

Protocol 1: Synthesis of an O-Isopropyl Hydroxamic Acid via EDC/HOBt Coupling

Objective: To synthesize an O-isopropyl hydroxamic acid from a generic carboxylic acid (R-
COOH).

Materials:

Carboxylic acid (R-COOH)

O-lsopropylhydroxylamine hydrochloride (CsHoNO-HCI)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCI)
Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCOs) solution

1 M Hydrochloric acid (HCI)

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
Ethyl acetate (EtOAC)

Hexanes

Procedure:

o Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
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» Addition of Coupling Agents: Add HOBt (1.2 eq) and EDC-HCI (1.2 eq) to the solution. Stir
the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

» Addition of Hydroxylamine: In a separate flask, dissolve O-Isopropylhydroxylamine
hydrochloride (1.2 eq) in a minimal amount of DMF/DCM and add DIPEA (2.5 eq) to
neutralize the hydrochloride salt and generate the free base.

o Coupling Reaction: Add the free O-Isopropylhydroxylamine solution to the activated
carboxylic acid mixture. Let the reaction stir at room temperature. Monitor the reaction
progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is
consumed (typically 12-24 hours).

o Workup:
o Dilute the reaction mixture with ethyl acetate.

o Wash the organic layer sequentially with 1 M HCI (2 times), saturated aqueous NaHCOs (2
times), and brine (1 time). This removes excess reagents, base, and unreacted starting
materials.

o Dry the organic layer over anhydrous MgSQOa4 or NazSOa.

o Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the
crude product.

 Purification: Purify the crude product using flash column chromatography on silica gel,
typically with a gradient of ethyl acetate in hexanes, to yield the pure O-isopropyl hydroxamic
acid.

o Characterization: Confirm the structure and purity of the final product using techniques such
as NMR spectroscopy (*H and 13C) and Mass Spectrometry.

Visualizations

Caption: General workflow for hydroxamic acid synthesis.

Caption: Bidentate chelation of a metal ion by hydroxamic acid.
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Caption: Pharmacophore model for HDAC inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. O-Isopropylhydroxylamine hydrochloride | 4490-81-7 | Benchchem [benchchem.com]
e 2. nbinno.com [nbinno.com]

e 3. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nim.nih.gov]

o 4. researchgate.net [researchgate.net]

e 5. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related
Metalloenzymes - PMC [pmc.ncbi.nim.nih.gov]

» 6. Chemical Phylogenetics of Histone Deacetylases - PMC [pmc.ncbi.nim.nih.gov]

e 7. Chemical features of in use and in progress chelators for iron overload - PubMed
[pubmed.ncbi.nim.nih.gov]

» 8. Anovel, nontoxic iron chelator, super-polyphenol, effectively induces apoptosis in human
cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

e 9. air.unimi.it [air.unimi.it]

e 10. O-(propan-2-yl)hydroxylamine hydrochloride | C3H10CINO | CID 12696235 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 11.4490-81-7 O-Isopropylhydroxylamine hydrochloride AKSci Z3764 [aksci.com]

 To cite this document: BenchChem. [Application Notes: O-lsopropylhydroxylamine
Hydrochloride in the Development of Metal-Chelating Agents]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b044903#o-
isopropylhydroxylamine-hydrochloride-in-the-development-of-metal-chelating-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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